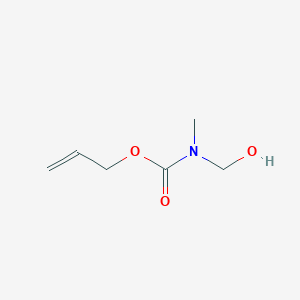![molecular formula C15H26O3S4 B14499522 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane CAS No. 62888-24-8](/img/structure/B14499522.png)
15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane is a complex organic compound characterized by its unique structure, which includes multiple ether and sulfide groups. The molecule consists of 26 hydrogen atoms, 15 carbon atoms, 3 oxygen atoms, and 4 sulfur atoms . This compound is notable for its intricate arrangement of atoms, forming two six-membered rings and one twelve-membered ring .
Vorbereitungsmethoden
The synthesis of 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane involves multiple steps, typically starting with the formation of the core spiro structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the ether and sulfide linkages. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Analyse Chemischer Reaktionen
15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of ether and sulfide groups in complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds .
Wirkmechanismus
The mechanism by which 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane stands out due to its unique combination of ether and sulfide groups. Similar compounds include other spiro compounds with different substituents or ring structures
Eigenschaften
CAS-Nummer |
62888-24-8 |
|---|---|
Molekularformel |
C15H26O3S4 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
15,18,21-trioxa-1,5,9,13-tetrathiadispiro[5.1.58.96]docosane |
InChI |
InChI=1S/C15H26O3S4/c1-7-19-14(20-8-1)11-15(21-9-2-10-22-15)13-18-6-4-16-3-5-17-12-14/h1-13H2 |
InChI-Schlüssel |
KDIDNUXDIDGHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(CC3(COCCOCCOC2)SCCCS3)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)



![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)







